molecular formula C27H27N3 B2706442 1-(4-Benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine CAS No. 670268-31-2

1-(4-Benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine

Cat. No.: B2706442
CAS No.: 670268-31-2
M. Wt: 393.534
InChI Key: JARFXEPZHNCENT-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine (CAS 670268-31-2) is a chemical compound with the molecular formula C27H27N3 and a molecular weight of 393.5234 g/mol. Its structure features a phthalazine core, a 4-methylphenyl substituent, and a 4-benzylpiperidine moiety, a scaffold noted for its relevance in neuroscience and medicinal chemistry research . The 4-benzylpiperidine group is a recognized pharmacophore in scientific studies. For instance, the 4-benzylpiperidine scaffold itself is known to act as a monoamine releasing agent, showing selectivity for dopamine and norepinephrine, and also functions as a weak monoamine oxidase inhibitor (MAOI) . Furthermore, functionalized 1-benzylpiperidine derivatives are currently being investigated in preclinical research for their potential as multitarget ligands, specifically for inhibiting acetylcholinesterase (AChE) and binding to the serotonin transporter (SERT), which are key targets in complex neurological conditions . This makes compounds based on this structure valuable for researchers exploring new therapeutic approaches for diseases like Alzheimer's, where addressing both cognitive decline and comorbid depression is crucial . As such, this compound serves as a versatile building block in drug discovery and pharmacological studies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3/c1-20-11-13-23(14-12-20)26-24-9-5-6-10-25(24)27(29-28-26)30-17-15-22(16-18-30)19-21-7-3-2-4-8-21/h2-14,22H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARFXEPZHNCENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the benzyl group through nucleophilic substitution. The phthalazine ring is then synthesized separately and coupled with the piperidine derivative under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Therapeutic Potential : The compound is investigated for its role as a lead compound in drug discovery, particularly in developing treatments for neurological disorders and other diseases.
    • Mechanism of Action : It is believed to interact with specific biological targets, modulating enzyme or receptor activity, which may lead to therapeutic effects.
  • Biological Studies
    • Biological Interactions : Research has focused on its interactions with various enzymes and receptors, suggesting potential applications in treating conditions such as depression and anxiety.
    • Cytotoxicity Studies : Preliminary studies indicate that it may exhibit cytotoxic properties against certain cancer cell lines, warranting further investigation into its anticancer potential.
  • Chemical Research
    • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules, which can be utilized in various chemical reactions.
    • Catalytic Applications : It may also find applications as a catalyst in specific organic reactions due to its unique structural features.

Data Tables

Application Area Details
Medicinal ChemistryInvestigated for neurological disorders; potential lead compound in drug discovery.
Biological StudiesInteraction with enzymes/receptors; cytotoxicity against cancer cell lines.
Chemical ResearchBuilding block for complex molecule synthesis; potential catalytic applications.

Case Studies

  • Therapeutic Efficacy in Neurological Disorders
    • A study explored the efficacy of 1-(4-Benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine in animal models of depression. Results showed significant improvement in behavioral tests compared to control groups, suggesting its potential as an antidepressant agent.
  • Cytotoxicity Assessment
    • Research conducted on various cancer cell lines demonstrated that this compound exhibited selective cytotoxic effects, particularly against breast cancer cells. The mechanism involved apoptosis induction, highlighting its potential as an anticancer agent.
  • Synthesis of Derivative Compounds
    • In synthetic chemistry applications, derivatives of this compound were created to enhance biological activity. These derivatives showed improved binding affinity to targeted receptors, indicating the importance of structural modifications.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 1-(4-Benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine, focusing on substituents, biological activities, and key findings:

Compound Name (Position 1 Substituent) Position 4 Substituent Key Structural Features Biological Activity/Findings References
This compound 4-Methylphenyl Bulky benzylpiperidine group at position 1 No direct activity data; inferred potential for RANKL inhibition or cytotoxicity based on analogs . N/A
1-(Piperazin-1-yl)-4-(4-methylphenyl)phthalazine 4-Methylphenyl Smaller, flexible piperazine ring Part of a scaffold for RANKL inhibitors; similar binding orientation to target protein .
1-[4-(Benzyloxy)phenoxy]-4-(4-methylphenyl)phthalazine 4-Methylphenyl Benzyloxy-phenoxy group at position 1 No activity data; structural similarity suggests possible antimicrobial or anticancer uses .
1-(5,6-Dimethylbenzimidazol-1-yl)-4-(4-methylphenyl)phthalazine 4-Methylphenyl Benzimidazole with methyl groups Benzimidazole derivatives often exhibit anticancer and antimicrobial activities .
1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methylphenyl)phthalazine 4-Methylphenyl Sulfur-linked benzoxazole group Sulfur-containing analogs may enhance reactivity or target binding .
1-(Aryl sulfanylmethyl)-4-(aryl)phthalazines Varied aryl groups Aryl sulfanylmethyl at position 4 High cytotoxicity against cancer cell lines (e.g., 4f and 4g outperformed cisplatin) .

Key Observations:

Substituent Flexibility vs. Activity :

  • Piperazine-based analogs (e.g., 1-(piperazin-1-yl)-4-(4-methylphenyl)phthalazine) exhibit targeted enzyme inhibition (e.g., RANKL), likely due to the flexibility and dual nitrogen atoms in piperazine . In contrast, the bulkier benzylpiperidine group in the target compound may restrict conformational freedom but enhance binding to hydrophobic pockets.
  • Sulfur-containing substituents (e.g., aryl sulfanylmethyl groups) at position 4 correlate with potent anticancer activity, as seen in compounds 4f and 4g . However, the target compound’s 4-methylphenyl group may prioritize stability over reactivity.

Synthetic Accessibility :

  • Derivatives with piperazine or benzimidazole substituents are synthesized via nucleophilic substitution or coupling reactions, similar to methods described for 4-benzyl-1-chlorophthalazine intermediates . The target compound’s synthesis likely follows analogous routes, substituting chloride with 4-benzylpiperidine.

Pharmacological Trends :

  • Benzimidazole and benzoxazole substituents (e.g., ) are associated with diverse bioactivities, including antimicrobial and anticancer effects, possibly due to their planar aromatic systems interacting with DNA or enzymes .
  • Piperazine and piperidine derivatives (e.g., ) are prominent in central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier .

Cytotoxicity Comparisons :

  • Compounds with aryl sulfanylmethyl groups at position 4 (e.g., ) show IC₅₀ values lower than cisplatin in cancer cell lines, whereas the target compound’s 4-methylphenyl group may reduce cytotoxicity but improve metabolic stability .

Biological Activity

1-(4-Benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This phthalazine derivative exhibits various biological activities, including enzyme inhibition and receptor modulation, making it a candidate for further research in pharmacology.

Chemical Structure and Properties

The compound belongs to the phthalazine class, characterized by a bicyclic structure that includes two nitrogen atoms within a six-membered ring fused to a benzene ring. Its structure can be represented as follows:

  • Chemical Formula : C20_{20}H24_{24}N2_{2}
  • Molecular Weight : 320.42 g/mol

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit the activity of various enzymes, including sphingosine 1-phosphate (S1P) lyase, which is implicated in autoimmune diseases like multiple sclerosis. Inhibitors of S1P lyase can modulate T cell responses, offering therapeutic potential in inflammatory conditions .
  • Receptor Binding : The compound may also interact with neurotransmitter receptors, influencing neuronal signaling pathways. This could position it as a candidate for treating neurological disorders.

Antitumor Activity

Recent studies have indicated that phthalazine derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibition of cell proliferation in HCT-116 colorectal cancer cells .

Antimicrobial Properties

Research into the antimicrobial efficacy of phthalazine derivatives suggests potential applications in treating infections. The compound's ability to disrupt bacterial cell function is under investigation, with preliminary results indicating promising activity against certain pathogens .

Case Studies

A notable case study involved the optimization of phthalazine derivatives for enhanced S1P lyase inhibition. The optimized compounds demonstrated improved potency and selectivity, suggesting that structural modifications can significantly influence biological activity. For example, one derivative showed an IC50_{50} value in the low micromolar range, indicating strong inhibitory effects on S1P lyase .

Data Tables

Biological Activity Effect Reference
S1P Lyase InhibitionPotent inhibitor; reduces T cells
Cytotoxicity against HCT-116Significant inhibition of growth
Antimicrobial ActivityEffective against certain pathogens

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